molecular formula C12H13N3 B13317528 4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine

Cat. No.: B13317528
M. Wt: 199.25 g/mol
InChI Key: FKUVOSMVICANIZ-UHFFFAOYSA-N
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Description

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core fused with a tetrahydropyridine ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with suitable reagents can lead to the formation of the pyrrolo[2,3-b]pyridine core, which can then be further modified to introduce the tetrahydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce tetrahydropyridine derivatives with altered functional groups.

Scientific Research Applications

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key signaling pathways involved in disease progression, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine lies in its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H13N3/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12/h1,3-4,7-8,13H,2,5-6H2,(H,14,15)

InChI Key

FKUVOSMVICANIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=C3C=CNC3=NC=C2

Origin of Product

United States

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